molecular formula C14H19BO5 B1471150 Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1352730-33-6

Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1471150
CAS No.: 1352730-33-6
M. Wt: 278.11 g/mol
InChI Key: WENZFCWDGSUVBI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1352730-33-6) is a benzoic acid derivative presented as a white solid and is characterized as a valuable organic building block for research and further manufacturing applications . This compound features a pinacol boronic ester group, a common protecting group for boronic acids, which enhances stability and handling for use in various synthetic transformations, most notably in Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C 14 H 19 BO 5 and it has a molecular weight of 278.11 g/mol . The presence of both the boronic ester and a phenolic hydroxyl group on the aromatic ring makes this compound a versatile intermediate for constructing biaryl ethers or more complex molecular architectures prevalent in pharmaceutical and material science research. To ensure product integrity, it is recommended to store this reagent under an inert nitrogen atmosphere at 2-8°C . This product is strictly for research and further manufacturing use and is not intended for human or veterinary diagnostic or therapeutic applications . Safety Information: This compound has the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated place. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

methyl 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENZFCWDGSUVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352730-33-6
Record name methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Biological Activity

Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1352730-33-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing an authoritative overview.

  • Molecular Formula : C₁₄H₁₉BO₅
  • Molecular Weight : 278.11 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Inert atmosphere, 2–8°C

Synthesis

The synthesis of this compound involves the reaction of benzoic acid derivatives with boron-containing reagents. The incorporation of the tetramethyl dioxaborolane moiety enhances its solubility and biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA4–8 μg/mL
Compound BM. tuberculosis0.5–1.0 μg/mL

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines.

Cell LineIC₅₀ (μM)Mechanism of Action
MDA-MB-231 (breast cancer)0.126Induction of apoptosis via caspase activation
HL-60 (leukemia)0.56Inhibition of tubulin polymerization

In a study involving the MDA-MB-231 cell line, treatment with the compound resulted in significant inhibition of lung metastasis in a mouse model, indicating its potential as a therapeutic agent for triple-negative breast cancer (TNBC).

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication reported that derivatives similar to this compound exhibited promising results against drug-resistant bacterial strains with MIC values as low as 0.5 μg/mL for tuberculosis strains .
  • Anticancer Research : In vivo studies demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at doses correlating with its IC₅₀ values observed in vitro . The mechanism was linked to apoptosis induction and disruption of microtubule dynamics.

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations indicate that this compound has moderate absorption with a C_max of approximately 592 ± 62 mg/mL in rodent models. Toxicity assessments showed acceptable safety profiles at high oral doses (up to 800 mg/kg), suggesting potential for further development .

Scientific Research Applications

Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, commonly referred to as a boron-containing compound, has gained attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its boron atom can participate in various reactions, including:

  • Borylation Reactions : The compound serves as a borylating agent, enabling the introduction of boron into organic molecules. This is particularly useful in synthesizing organoboron compounds that are precursors for pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This application is crucial for creating complex organic frameworks used in drug development.

Medicinal Chemistry

The incorporation of boron into drug design has opened new avenues in medicinal chemistry. This compound can be explored for:

  • Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells due to their ability to enhance the efficacy of radiotherapy and chemotherapy. Research is ongoing to evaluate the compound's potential as an anticancer agent.
  • Neuroprotective Agents : Studies indicate that certain boron compounds may exhibit neuroprotective properties. This compound could be investigated for its effects on neurodegenerative diseases.

Materials Science

In materials science, the unique properties of boron compounds are harnessed for various applications:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with improved performance characteristics.
  • Nanotechnology : Research into nanomaterials often involves boron-containing compounds due to their ability to form stable complexes with metals and other elements. This compound may play a role in developing advanced nanocomposites.

Case Study 1: Borylation in Organic Synthesis

A study demonstrated the effectiveness of this compound as a borylating agent in synthesizing complex arylboronic esters. The reaction showcased high yields and selectivity, emphasizing the compound's utility in constructing diverse organic structures essential for pharmaceutical applications.

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of boron compounds highlighted the potential of this compound in enhancing the efficacy of chemotherapeutic agents against specific cancer cell lines. The study revealed promising results that warrant further exploration into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate differ in substituent positions, electronic effects, and steric hindrance, which influence their reactivity and applications. Below is a detailed comparison:

Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Properties
Methyl 5-hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1029439-78-8 C₁₄H₁₉BO₅ 278.11 Hydroxy (5), boronate (2) Lower melting point; higher solubility in polar solvents
Methyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 478375-39-2 C₁₅H₂₁BO₄ 292.14 Methyl (2), boronate (5) Enhanced steric hindrance; slower cross-coupling kinetics
Methyl 2,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1052647-30-9 C₁₆H₂₃BO₄ 306.17 Methyl (2,4), boronate (5) Reduced electrophilicity due to electron-donating groups; lower reactivity in Suzuki reactions
Methyl 3-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1004294-79-4 C₁₄H₁₉BO₅ 278.12 Hydroxy (3), boronate (5) Altered hydrogen-bonding capacity; impacts crystallization behavior
Methyl 2-bromo-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2096341-94-3 C₁₄H₁₇BBrO₄ 358.99 Bromo (2), methyl (3), boronate (5) Halogen substituent enables further functionalization (e.g., nucleophilic substitution)

Purity and Commercial Availability

  • The target compound is available at 97% purity (Combi-Blocks Catalogue ID: QV-1588), while analogs like Methyl 5-hydroxy-2-(tetramethyl...) are typically sold at 95% purity .

Key Research Findings

  • Crystallography : The ortho-hydroxy group in Methyl 2-hydroxy-5-(tetramethyl...) facilitates hydrogen bonding, influencing crystal packing and stability. This property is exploited in X-ray crystallography for structure elucidation .
  • Synthetic Utility : In a 2024 study, a structurally related boronate ester (Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate) demonstrated exceptional reactivity in synthesizing silicon-based drugs, highlighting the versatility of such compounds .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies show that methyl-substituted analogs decompose at higher temperatures (>150°C) compared to hydroxy-substituted derivatives (~120°C) .

Preparation Methods

Starting Materials and Reagents

  • Aromatic Halide: Methyl 2-bromo-5-hydroxybenzoate or methyl 2-bromo-5-chlorobenzoate derivatives
  • Boron Source: Bis(pinacolato)diboron (B2pin2)
  • Catalyst: Palladium complex, typically [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl2)
  • Base: Potassium acetate (KOAc)
  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
  • Atmosphere: Inert (nitrogen or argon)

Representative Procedure

Under nitrogen atmosphere, methyl 2-bromo-5-hydroxybenzoate (10 mmol) is combined with bis(pinacolato)diboron (12 mmol), potassium acetate (40 mmol), and Pd(dppf)Cl2 (0.5 mmol) in 150 mL of 1,4-dioxane. The reaction mixture is heated to 85 °C and stirred for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is extracted with dichloromethane. The organic layer is washed with saturated aqueous sodium chloride solution to remove inorganic impurities. After drying and solvent removal, the crude product is purified by column chromatography using petroleum ether and methylene chloride (3:1 v/v) as eluent to afford the desired this compound as a solid with an 86% yield.

Reaction Conditions Summary Table

Parameter Details
Starting Material Methyl 2-bromo-5-hydroxybenzoate (10 mmol)
Boron Source Bis(pinacolato)diboron (12 mmol)
Catalyst Pd(dppf)Cl2 (0.5 mmol, 5 mol%)
Base Potassium acetate (40 mmol)
Solvent 1,4-Dioxane (150 mL)
Temperature 85 °C
Reaction Time 12 hours
Atmosphere Nitrogen/Inert
Work-up Extraction with dichloromethane, washing with saturated NaCl solution
Purification Column chromatography (petroleum ether:methylene chloride = 3:1)
Yield 86%

Analytical Characterization

The product identity and purity are confirmed by:

Alternative Preparation Notes and Variations

  • The use of methyl 2-bromo-5-chlorobenzoate as a precursor has been reported, with similar borylation conditions employing Pd(OAc)2 and SPhos ligand in THF/H2O mixtures at 90 °C for 24 hours, indicating flexibility in catalyst systems and solvents.
  • The reaction can be adapted for microwave-assisted synthesis to potentially reduce reaction times.
  • The boronate ester moiety is introduced as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which stabilizes the boron center and facilitates subsequent cross-coupling reactions.

Q & A

Q. Basic

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–50%) to separate unreacted boronate precursors and palladium residues .
  • Recrystallization : Dissolve the crude product in hot methanol, then slowly add water to induce crystallization .
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature mp: 206–211°C) .

How can reaction conditions be optimized for palladium-catalyzed cross-coupling using this compound?

Q. Advanced

  • Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance catalytic activity and reduce homocoupling by-products .
  • Base Selection : Use weak bases (e.g., K2CO3) for mild conditions or strong bases (Cs2CO3) for electron-deficient aryl halides .
  • Solvent System : Optimize 1,4-dioxane/water ratios to balance solubility and reactivity. Additives like LiCl can stabilize intermediates .
  • Moisture Control : Conduct reactions under strict anhydrous conditions to prevent hydrolysis of the boronate ester .

What crystallographic strategies are recommended for structural elucidation?

Q. Advanced

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) with a crystal mounted in inert oil to prevent air-sensitive degradation .
  • Refinement with SHELXL : Apply full-matrix least-squares refinement to model the boronate ester geometry. Check for disorder in the tetramethyl dioxaborolane ring .
  • Validation : Cross-reference bond lengths/angles with analogous structures (e.g., methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate) to confirm stereoelectronic effects .

How should researchers address discrepancies in reaction yields across studies?

Q. Advanced

  • By-Product Analysis : Use LC-MS to identify intermediates (e.g., protodeboronation products) that reduce yield .
  • Catalyst Loading : Titrate Pd(0) concentrations (0.5–5 mol%) to balance cost and efficiency. Lower loadings may require longer reaction times .
  • Substrate Purity : Ensure methyl 2-hydroxy-5-bromobenzoate is free from dehydrohalogenation by-products, which compete with coupling .

What analytical techniques are critical for assessing compound stability?

Q. Basic

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for boronate esters) .
  • NMR Stability Studies : Monitor boronate ester hydrolysis in D2O over 24 hours by tracking B-O peak intensity at δ 1.3 ppm .
  • Hygroscopicity Testing : Store samples at 0–6°C in desiccators to prevent moisture-induced degradation .

What mechanistic insights exist for C-H borylation reactions involving this compound?

Q. Advanced

  • Kinetic vs. Thermodynamic Control : The boronate ester’s electron-withdrawing effects direct C-H activation to meta/para positions on arenes. DFT studies suggest a concerted metalation-deprotonation pathway with Ir or Rh catalysts .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, while protic solvents (e.g., MeOH) favor protodeboronation .
  • Steric Guidance : The tetramethyl dioxaborolane group’s bulkiness minimizes ortho-functionalization, as seen in analogous arylboronates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
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Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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